![molecular formula C14H17N3O2 B1530912 2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one CAS No. 775314-76-6](/img/structure/B1530912.png)
2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one
Descripción general
Descripción
2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in cancer therapy. This article explores the biological activity, pharmacological properties, and research findings related to this compound, focusing on its potential as an anti-cancer agent and multi-targeted kinase inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 259.3 g/mol. The compound features a quinazolinone core modified with a tetrahydrofuran moiety, which may influence its biological activity and interaction with various biological targets.
Anti-Cancer Properties
Recent studies have demonstrated that quinazoline derivatives, including this compound, exhibit significant anti-cancer properties through the inhibition of multiple protein kinases. These kinases play crucial roles in cell signaling pathways associated with cancer progression.
-
Cytotoxicity Studies :
- The cytotoxic effects of the compound were evaluated against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer). The results indicated that the compound induced apoptosis and arrested the cell cycle at the S phase in these cancer cells .
-
Mechanism of Action :
- The compound acts as a multi-targeted kinase inhibitor, particularly inhibiting the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-dependent Kinase 2 (CDK2). Inhibition assays showed IC50 values in the low micromolar range, indicating potent activity against these targets .
Apoptosis Induction
The induction of apoptosis was confirmed through upregulation of pro-apoptotic genes such as caspase-3 and caspase-9, alongside downregulation of the anti-apoptotic gene Bcl-2. This suggests that the compound's mechanism involves modulation of apoptotic pathways, making it a potential candidate for further development in cancer therapy .
Table 1: Cytotoxicity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 12.5 | EGFR Inhibition |
MCF-7 | 15.0 | VEGFR2 Inhibition |
MDA-MB-231 | 10.0 | CDK2 Inhibition |
HeLa | 8.5 | Induction of Apoptosis |
Structure-Activity Relationship (SAR)
Studies indicate that modifications to the quinazoline structure can significantly affect biological activity. For example:
- Substitutions on the phenyl ring enhance cytotoxicity.
- The presence of bulky groups reduces potency against certain kinases .
Case Studies
A notable case involved the evaluation of various quinazoline derivatives in clinical settings, where compounds similar to this compound showed promising results in phase I trials for advanced solid tumors. These studies highlighted the importance of optimizing structural features to enhance efficacy and reduce side effects.
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that quinazoline derivatives, such as 2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one, exhibit significant inhibitory effects on the Epidermal Growth Factor Receptor (EGF-R) signaling pathway. This inhibition is crucial for the treatment of various cancers, particularly those characterized by overactive EGF-R signaling, including:
- Breast Cancer
- Lung Cancer
- Head and Neck Cancers
Quinazoline compounds have been shown to block ligand binding and receptor dimerization, which are essential steps in the activation of EGF-R signaling pathways. This property positions them as potential therapeutic agents in oncology .
Anti-inflammatory Properties
The compound may also play a role in treating inflammatory diseases of the airways. By inhibiting tyrosine kinases involved in inflammatory responses, it could be beneficial for conditions such as:
- Asthma
- Chronic Obstructive Pulmonary Disease (COPD)
- Cystic Fibrosis
Studies suggest that quinazoline derivatives can reduce mucus production and inflammation in the airways, providing symptomatic relief for patients suffering from these conditions .
Proteomics Research
Due to its unique structure, this compound is utilized in proteomics research. It serves as a probe to study protein interactions and post-translational modifications. The compound's ability to selectively bind to specific proteins makes it valuable for elucidating complex biochemical pathways .
Drug Development
The synthesis of this compound can be optimized for developing new drugs targeting specific diseases. The versatility of the quinazoline scaffold allows for modifications that can enhance potency and selectivity against various biological targets. This adaptability is crucial in the pharmaceutical industry for creating effective therapeutic agents .
Case Study 1: Inhibition of EGF-R Kinase Activity
In a study assessing the efficacy of quinazoline derivatives, including this compound, researchers demonstrated significant inhibition of EGF-R kinase activity. The results indicated a dose-dependent response, highlighting its potential as an anti-cancer agent .
Case Study 2: Anti-inflammatory Effects in Animal Models
Another study investigated the anti-inflammatory effects of quinazoline derivatives in animal models of asthma. The compound was found to reduce airway hyperreactivity and mucus production significantly compared to control groups, suggesting its therapeutic potential in managing respiratory diseases .
Propiedades
IUPAC Name |
2-[(oxolan-2-ylmethylamino)methyl]-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-14-11-5-1-2-6-12(11)16-13(17-14)9-15-8-10-4-3-7-19-10/h1-2,5-6,10,15H,3-4,7-9H2,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOVLUGMFRMFEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.